Hippuran N-hydroxysuccinimide ester

Radiopharmaceutical synthesis Active ester preparation Prosthetic group chemistry

Hippuran N-hydroxysuccinimide ester (CAS 109032-43-1), systematically termed N-hydroxysuccinimide hippuran ester or OIH-OSU, is the N-hydroxysuccinimide-activated ester of ortho-iodohippuric acid (OIH). It is classed as an activated carboxylic acid ester within the radioiodinated acylating agent family and serves as a bifunctional reagent for covalently attaching the OIH moiety to primary amine-containing macromolecules such as proteins and antibodies under mild conditions.

Molecular Formula C12H11IN2O4
Molecular Weight 372.13 g/mol
CAS No. 109032-43-1
Cat. No. B010172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippuran N-hydroxysuccinimide ester
CAS109032-43-1
Synonymshippuran N-hydroxysuccinimide ester
N-hydroxysuccinimide hippuran este
Molecular FormulaC12H11IN2O4
Molecular Weight372.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I
InChIInChI=1S/C12H11IN2O4/c13-8-3-1-2-4-9(8)14-7-12(18)19-15-10(16)5-6-11(15)17/h1-4,14H,5-7H2/i13-2
InChIKeyQNMUIZSMSVHREF-QBRXFKMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hippuran N-Hydroxysuccinimide Ester (CAS 109032-43-1): A Procurable Radioiodine-Ready Active Ester for Macromolecule Conjugation


Hippuran N-hydroxysuccinimide ester (CAS 109032-43-1), systematically termed N-hydroxysuccinimide hippuran ester or OIH-OSU, is the N-hydroxysuccinimide-activated ester of ortho-iodohippuric acid (OIH) [1]. It is classed as an activated carboxylic acid ester within the radioiodinated acylating agent family and serves as a bifunctional reagent for covalently attaching the OIH moiety to primary amine-containing macromolecules such as proteins and antibodies under mild conditions [2]. The parent OIH molecule is a well-established renal imaging agent whose radioiodinated forms (I-131 OIH, I-123 OIH) exhibit a urinary clearance approximately 85% of that of p-aminohippuric acid (PAH) and significantly higher clearance than other radiopharmaceuticals developed for renography [3]. The NHS ester form transforms this clinically validated renal clearance handle into a conjugatable prosthetic group, enabling the rational design of radiolabeled biologics whose radioactive metabolite is rapidly eliminated via the urinary tract after proteolytic degradation of the conjugate [2].

Why Generic NHS Esters Cannot Substitute for Hippuran N-Hydroxysuccinimide Ester in Radiometabolite-Clearing Conjugate Design


A generic N-hydroxysuccinimide ester—whether a Bolton-Hunter reagent (iodinated p-hydroxyphenylpropionic acid NHS ester), a fluorescein-NHS, or a PEG-NHS—enables covalent amine acylation with comparable reaction kinetics, but it cannot replicate the specific in vivo metabolic fate that the OIH moiety confers upon proteolytic degradation of the conjugate [1]. The key differentiation is pharmacological rather than purely chemical: upon lysosomal proteolysis of the carrier protein, the OIH-OSU conjugate releases ortho-iodohippuric acid as the radiometabolite, a molecule that is recognized by the renal organic anion transporter system and undergoes rapid tubular secretion, achieving a urinary clearance of approximately 85% of PAH and substantially exceeding that of alternative radiopharmaceuticals [2]. In contrast, Bolton-Hunter reagent conjugates release iodinated p-hydroxyphenylpropionic acid, and direct radioiodination via chloramine-T releases free iodide/iodotyrosine, neither of which benefit from the same active renal secretion pathway [1]. Consequently, substituting a generic NHS ester for OIH-OSU in a radiopharmaceutical conjugate design would eliminate the engineered rapid urinary clearance advantage, resulting in elevated and prolonged nontarget radioactivity levels that degrade image contrast and increase radiation dose burden [3].

Quantitative Evidence Guide: Measurable Performance Differences for Hippuran N-Hydroxysuccinimide Ester vs. Closest Comparators


Synthesis Yield of OIH-OSU Active Ester: 87% Isolated Yield via N,N′-Disuccinimidyl Carbonate Route

The synthesis of the N-hydroxysuccinimide ester of radioactive ortho-iodohippuric acid (OIH-OSU) proceeds via a one-step coupling of equimolar o-iodohippuric acid with N,N′-di-succinimidyl carbonate (DSC) in the presence of pyridine in DMF at room temperature overnight, yielding the isolated active ester in 87% yield [1]. Alternative carbodiimide-based routes (e.g., DCC/NHS coupling) require a cumbersome separation of the insoluble dicyclohexylurea byproduct and are associated with lower and more variable yields [2]. The patent specification further reports that for the radiolabeled preparation at small scale (~6 mg OIH substrate), a shorter 2-hour reaction time at room temperature in DMF suffices to complete ester formation, and the crude reaction mixture can be used directly for protein conjugation without intermediate purification [2].

Radiopharmaceutical synthesis Active ester preparation Prosthetic group chemistry

Protein Conjugation Efficiency: 44.3% Mean Radiochemical Incorporation into Human Serum Albumin Under Mild Aqueous Conditions

When the crude (125-I)-OIH-OSU reaction mixture is incubated with human serum albumin (HSA, 7 mg/mL in 0.01 M sodium phosphate buffer, pH 7.0) at room temperature for 30 minutes with intermittent mixing, the radiochemical incorporation of the OIH moiety into the protein, as determined after Sephadex G-100 gel filtration purification, averages 44.3% across three independent preparations, with a range of 38–50% [1][2]. The coupling efficiency did not improve with prolonged reaction time beyond 30 minutes, and there was no change in initial and final pH of the reaction mixture, indicating that the reaction reaches completion rapidly under these mild conditions without pH drift [2]. Alternative purification by dialysis at 5 °C against phosphate buffer also produced an equivalent conjugate, and HPLC analysis confirmed a single radioactive peak co-eluting with the protein fraction [2].

Protein radiolabeling Bioconjugation efficiency Radioiodinated albumin

Urinary Excretion of Radioactivity: Over 4-Fold Enhancement vs. Commercial Radioiodinated Serum Albumin at 4 Hours Post-Administration

In biodistribution studies conducted in CD-1 male adult mice and Sprague Dawley adult rats, the (125-I)-OIH-conjugated human serum albumin (OIH-HSA) prepared using OIH-OSU was compared directly with commercial radioiodinated serum albumin (RISA, prepared by direct oxidative iodination). At 4 hours post-administration, urinary excretion of radioactivity from the OIH-HSA conjugate was over four times greater than that from commercial RISA [1][2]. Crucially, there was no accumulation of radioactivity in the thyroid in animals receiving the OIH-HSA conjugate, in contrast to the thyroid uptake typically observed with directly iodinated proteins, which reflects the in vivo deiodination and recycling of free iodide [1]. Rat urine analysis by instant thin-layer chromatography (ITLC) and HPLC confirmed that the excreted radioactivity corresponded to intact (125-I)-OIH, demonstrating that the hippuran moiety is released as the authentic, rapidly cleared metabolite rather than as free iodide [1]. Despite this marked difference in excretion kinetics, the organ distribution of OIH-HSA and commercial RISA was nearly identical at early time points, confirming that the conjugation does not alter the biodistribution pattern of the carrier protein [2].

Biodistribution Urinary clearance Radiometabolite elimination Target-to-background ratio

Conjugation Selectivity and Protein Integrity: Amide Bond Formation to Lysine Residues Without Degradation or Aggregation

OIH-OSU reacts with the ε-amino groups of lysine residues on proteins to form a stable amide bond between the hippuran carbonyl and the protein, as confirmed by structural characterization of the conjugate [1]. SDS-PAGE analysis of the OIH-HSA conjugate showed a single protein band at the expected molecular weight with no evidence of degradation products or high-molecular-weight aggregates [1]. Gel filtration HPLC of the conjugate produced a single radioactive peak with a retention time of 8.59 minutes—nearly identical to that of unmodified albumin (8.69 min) and commercial RISA (8.56 min)—confirming that the conjugation does not induce oligomerization or fragmentation [1]. The conjugation reaction proceeds in aqueous phosphate buffer at pH 7.0 at room temperature with no change in pH over the course of the reaction, underscoring the mildness of the conditions [2]. This stands in contrast to the chloramine-T direct iodination method, which employs oxidizing and reducing agents that can denature sensitive proteins [2].

Site-specific conjugation Protein integrity Amide bond formation Gentle labeling chemistry

OIH Parent Compound Clearance Advantage: ~85% of PAH Clearance vs. Alternative Renal Radiopharmaceuticals

The OIH moiety released upon metabolic degradation of OIH-OSU conjugates inherits the well-characterized renal clearance properties of the parent ortho-iodohippurate molecule. Radiolabeled OIH (I-131 OIH) exhibits a urinary clearance approximately 85% of that of p-aminohippuric acid (PAH), the gold-standard reference compound for measuring effective renal plasma flow [1]. This clearance substantially exceeds that of other renal radiopharmaceuticals: Tc-99m-DTPA is cleared exclusively by glomerular filtration and achieves only approximately 20% of PAH clearance; Tc-99m-MAG3, while cleared by tubular secretion, achieves approximately 50–60% of PAH clearance [2][3]. Labeled OIH is eliminated mainly by tubular secretion [1]. This established clearance hierarchy means that the OIH metabolite liberated from OIH-OSU conjugates benefits from a tubular secretion pathway that is more efficient than that available to alternative radiometabolite handles, providing a pharmacokinetic rationale for selecting OIH-OSU over other NHS ester-based prosthetic groups for applications where rapid radiometabolite elimination is a design requirement.

Effective renal plasma flow Tubular secretion Renal clearance comparison Radiopharmaceutical benchmark

Absence of Oxidative Protein Damage: Non-Oxidative Acylation vs. Chloramine-T Direct Iodination

The OIH-OSU labeling method proceeds via nucleophilic attack of protein lysine ε-amino groups on the NHS ester carbonyl, forming a stable amide bond without any redox chemistry [1]. The chloramine-T direct iodination method, by contrast, employs the strong oxidant chloramine-T to generate electrophilic iodine species (I+) that substitute onto tyrosine phenolic rings, followed by quenching with the reducing agent sodium metabisulfite [1]. The patent explicitly identifies two key disadvantages of chloramine-T that OIH-OSU circumvents: (i) polypeptides lacking tyrosine residues cannot be directly iodinated by chloramine-T, whereas OIH-OSU reacts with ubiquitous lysine ε-amino groups; (ii) the oxidizing and reducing agents used in chloramine-T protocols can denature sensitive proteins [1][2]. Furthermore, directly radioiodinated proteins are subject to in vivo deiodination, releasing free radioiodide that accumulates in the thyroid and stomach, whereas the OIH-OSU conjugate releases the intact OIH metabolite which is rapidly excreted in urine without deiodination [2].

Non-oxidative labeling Protein denaturation avoidance Tyrosine-independent labeling Chloramine-T alternative

Procurement-Relevant Application Scenarios for Hippuran N-Hydroxysuccinimide Ester Based on Quantitative Differentiation Evidence


Radioiodination of Therapeutic Monoclonal Antibodies for Preclinical Biodistribution and Dosimetry Studies

When a research team or CDMO needs to radioiodinate a monoclonal antibody for biodistribution or dosimetry assessment, the choice of radioiodination chemistry directly determines the quality of the resulting pharmacokinetic data. Using OIH-OSU (CAS 109032-43-1) instead of direct chloramine-T iodination or Bolton-Hunter reagent ensures that upon lysosomal degradation of the antibody conjugate in nontarget tissues, the released radioactive metabolite is intact ortho-iodohippuric acid—a molecule with a urinary clearance approximately 85% of PAH [1]. The patent-derived biodistribution data demonstrate that OIH-OSU-labeled albumin achieves >4-fold greater urinary radioactivity excretion at 4 hours compared to directly iodinated commercial RISA, with zero thyroid accumulation of radioactivity [2]. This rapid radiometabolite elimination directly improves the target-to-blood and target-to-nontarget tissue ratios at early imaging time points, providing cleaner biodistribution curves and more reliable organ-level dosimetry estimates. The non-oxidative acylation chemistry (pH 7.0, 30 min, room temperature) further ensures that the antibody's binding affinity is preserved, avoiding the oxidative damage that chloramine-T can inflict on methionine and tryptophan residues in the complementarity-determining regions [3].

Labeling of Tyrosine-Deficient or Tyrosine-Free Recombinant Proteins and Antibody Fragments

Many engineered antibody fragments (scFv, nanobodies, Fab fragments) and recombinant therapeutic proteins either lack solvent-accessible tyrosine residues or contain tyrosines whose iodination would compromise biological activity. The chloramine-T direct iodination method is categorically inapplicable to tyrosine-deficient proteins, and Bolton-Hunter reagent—while also an NHS ester—introduces an iodinated p-hydroxyphenylpropionic acid residue whose metabolite lacks the renal tubular secretion pathway of OIH [1]. OIH-OSU resolves both limitations simultaneously: it acylates any solvent-accessible lysine ε-amino group (a near-universal feature of proteins), and the released OIH radiometabolite benefits from active tubular secretion for rapid urinary clearance [2]. The patent demonstrates that OIH-OSU conjugates to human serum albumin with a mean incorporation efficiency of 44.3% (range 38–50%), with the conjugation confirmed to preserve protein monomeric integrity by SDS-PAGE and HPLC [3]. For procurement, this means one reagent (OIH-OSU) can serve as a universal radioiodination solution across a diverse portfolio of protein constructs, eliminating the need to stock multiple labeling chemistries for different protein targets.

Kit-Form Supply of a Pre-Activated Radioiodine Prosthetic Group for On-Demand Clinical-Scale Radiolabeling

OIH-OSU can be synthesized at high yield (87%) via the DSC/pyridine/DMF route and is described as a stable compound with a defined melting point (205–207 °C) and confirmed structure by CHN analysis and NMR spectroscopy [1][2]. The patent specification notes that because the labeled ester is quite stable, it can be supplied in kit form—with the solvent included—for ready labeling of any large molecule at the point of use [2]. Furthermore, the radiolabeled OIH-OSU can be prepared from the cold ester by isotopic exchange, or the cold ester can be supplied and radiolabeled at the user site [2]. The conjugate purification is straightforward, requiring only dialysis or a single gel filtration step, and the unreacted OIH, NHS, and free iodide are non-reactive toward proteins and easily separated [2]. For a centralized radiopharmacy or contract manufacturing organization, procuring a characterized, stable, kit-compatible active ester with a 87%-yielding synthetic route and simple conjugate purification workflow reduces batch failure risk, simplifies quality control, and enables just-in-time labeling of patient-specific antibody doses.

Comparative Evaluation of Radiometabolite-Clearing Linker Chemistries in Antibody-Drug or Antibody-Radioisotope Conjugate Design

In the systematic design of antibody conjugates with engineered cleavable linkers, research teams frequently compare different radiometabolite handles for their ability to clear radioactivity from nontarget tissues. OIH-OSU represents the NHS ester form of the most rapidly cleared radiometabolite handle available—ortho-iodohippuric acid—whose clearance of ~85% of PAH exceeds that of Tc-99m-MAG3 (~50–60% of PAH) and far exceeds that of Tc-99m-DTPA (~20% of PAH) [1]. In the broader context of metabolizable linker design, OIH-OSU conjugates release the radiometabolite by simple amide bond hydrolysis upon lysosomal proteolysis, in contrast to more complex systems such as maleimidoethyl 3-(tri-n-butylstannyl)hippurate (MIH) or N-(5-maleimidopentyl) 3′-iodohippuric acid amide (MPH) which require additional enzymatic cleavage steps [2]. When a research group is benchmarking new linker chemistries, OIH-OSU-conjugated albumin provides a well-characterized reference standard with published biodistribution, urinary excretion (>4× RISA at 4 h), and metabolite identity confirmation (OIH by ITLC and HPLC) [3]. Procuring OIH-OSU as the positive-control reagent for linker comparison studies ensures that experimental results can be interpreted against a quantitatively characterized benchmark with known clearance kinetics.

Quote Request

Request a Quote for Hippuran N-hydroxysuccinimide ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.